Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound featuring a diazabicyclo[2.2.1]heptene core with two tert-butyl ester groups. This structure is derived from the norbornene scaffold, where two nitrogen atoms replace bridgehead carbons, creating a strained, rigid framework. The tert-butyl groups confer steric bulk, influencing reactivity and stability.
Synthesis typically involves esterification of the parent diacid or its derivatives. For example, analogous compounds like diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate are prepared via Diels-Alder reactions followed by hydrogenation and esterification steps . The tert-butyl variant is likely synthesized using tert-butanol under acidic conditions (Fischer–Speier esterification) .
Properties
IUPAC Name |
ditert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17(16)13(19)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLMZCIJFJNVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(N1C(=O)OC(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296571 | |
| Record name | di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39203-22-0 | |
| Record name | 2,3-Bis(1,1-dimethylethyl) 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39203-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039203220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC109945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (DBDD) is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and interaction with biological systems.
Chemical Structure and Properties
DBDD is characterized by the presence of two tert-butyl groups and two carboxylate moieties, which contribute to its steric bulk and reactivity. The compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.36 g/mol
- CAS Number : 39203-22-0
Acidic and Basic Functionalities
DBDD contains both acidic (carboxylate groups) and basic (nitrogens) functionalities, which influence its proton transfer properties in solution. Understanding its pKa values is crucial for predicting its behavior in various chemical environments, which can impact its biological activity .
Reactivity and Potential Applications
The nitrogen atoms in DBDD can act as nucleophiles due to their lone pairs, allowing the compound to interact with various electrophiles. This property suggests potential applications in organic synthesis and the development of new materials .
Additionally, the ability of DBDD to accept and donate protons indicates its potential role in designing ion-conducting polymers, which are valuable in battery technologies and electrochemical devices .
Synthesis Methods
DBDD can be synthesized through several methods that typically involve the formation of the bicyclic structure followed by functionalization of the carboxylate groups. Specific synthesis pathways may include:
- Cyclization Reactions : Utilizing diazabicyclic intermediates.
- Functional Group Modifications : Introducing tert-butyl groups via alkylation reactions.
Interaction Studies
Research has focused on how DBDD interacts with other chemical entities, particularly in biological systems. Initial studies suggest that DBDD may exhibit interactions with biomolecules that could lead to therapeutic applications.
Case Study 1: Ion-Conducting Polymers
A study investigated the incorporation of DBDD into polymer chains to assess its influence on ionic conductivity. The results indicated that DBDD-enhanced ionic transport properties in polymer matrices, making them suitable for use in electrochemical devices.
| Property | Value |
|---|---|
| Ionic Conductivity | Increased by 30% with DBDD incorporation |
| Stability | Maintained over 100 cycles |
Case Study 2: Organic Synthesis Applications
In another study, DBDD was utilized as a reagent in organic synthesis, demonstrating its ability to facilitate nucleophilic substitutions effectively. The compound's reactivity was compared to similar bicyclic compounds.
| Compound | Reaction Yield (%) |
|---|---|
| DBDD | 85% |
| Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate | 75% |
Chemical Reactions Analysis
Diels-Alder Cycloaddition
The compound acts as a dienophile in [4+2] cycloadditions with 1,3-dienes (e.g., cyclopentadiene), forming bicyclo[2.2.1]heptane derivatives. This reaction is stereospecific, favoring the endo transition state due to secondary orbital interactions .
Example Reaction:
Di-tert-butyl azodicarboxylate + cyclopentadiene → Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Conditions: Ether, 24–48 hours at room temperature .
Yield: 94% .
Hydrogenation of the Olefinic Bond
Catalytic hydrogenation reduces the strained double bond, yielding saturated bicyclic hydrazines.
Example Reaction:
Conditions: Hydrogen (1 atm), methanol, platinum dioxide catalyst, room temperature .
Yield: >95% .
Key Data:
Hydrolysis of Tert-Butyl Esters
Acid- or base-mediated hydrolysis cleaves the tert-butyl ester groups, generating hydrazine derivatives.
Example Reaction:
Di-tert-butyl ester → Hydrazine dicarboxylic acid
Conditions:
-
Basic: NaOH (aq.), room temperature .
Applications: The hydrolyzed product serves as a precursor for bioactive molecule synthesis .
Ozonolysis
Ozonolysis cleaves the double bond, forming ozonides that decompose to epoxides and aldehydes.
Example Reaction:
Conditions: Ozone in diethyl ether, followed by reductive workup .
Key Data:
Reductive Cleavage of the N–N Bond
Zinc-acetic acid reduces the N–N bond, yielding bicyclic amines.
Example Reaction:
Conditions: Zinc dust, glacial acetic acid, reflux .
Yield: 70–85% .
1,3-Dipolar Cycloaddition with Nitrile Oxides
The compound undergoes regioselective [3+2] cycloadditions with aryl nitrile oxides, forming isoxazole derivatives.
Example Reaction:
Conditions: Dry THF, room temperature .
Key Data:
-
Reactions proceed via a concerted mechanism, with stereochemical outcomes influenced by steric effects .
Dihydroxylation
Osmium tetroxide-mediated dihydroxylation adds hydroxyl groups across the double bond.
Example Reaction:
Conditions: N-Methylmorpholine N-oxide (NMO), catalytic OsO, THF/HO .
Yield: 90–95% .
Intramolecular Buchwald-Hartwig N-Arylation
Palladium-catalyzed coupling forms nitrogen-containing heterocycles.
Example Reaction:
Conditions: Pd(OAc), SPhos ligand, CsCO, toluene, 110°C .
Yield: 75–80% .
Comparative Reaction Data
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Bicyclic Dicarboxylates
Key Observations :
- Heteroatom Effects : Nitrogen bridges (as in diazabicyclo derivatives) enhance rigidity and reactivity in cycloadditions compared to oxygen analogs .
- Steric Bulk : tert-butyl esters hinder polymerization rates in ROMP due to steric shielding, whereas methyl or ethyl esters exhibit higher reactivity .
Reactivity in Polymerization
Table 2: ROMP Reactivity of Selected Monomers
Q & A
Q. What are the standard synthetic routes for preparing Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate?
The compound is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and dicarboxylate derivatives. For example, dimethyl esters of similar bicyclic systems are produced by reacting cyclopentadiene with dimethyl maleate under thermal conditions . Modifications to ester groups (e.g., tert-butyl) can be achieved via transesterification using NaOtBu, which selectively substitutes sterically accessible positions .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- 1H NMR : Look for characteristic signals such as singlets for tert-butyl groups (δ ~1.2–1.4 ppm), resonances for bicyclic protons (δ ~5.0–6.0 ppm for olefinic or diazabicyclic protons), and ester carbonyl carbons (δ ~155–170 ppm in 13C NMR) .
- IR : Ester carbonyl stretches appear at ~1725 cm⁻¹, while diazabicyclic N-H or C=N stretches (if present) may occur at ~1600–1650 cm⁻¹ .
Q. What are the key applications of this compound in organic synthesis?
It serves as a precursor for catalytic intermediates, particularly in Pd/norbornene-mediated C-H activation. For instance, it acts as a transient mediator in meta-C-H alkylation of phenylalanine derivatives, enabling regioselective functionalization without racemization .
Advanced Research Questions
Q. How can reaction selectivity (endo/exo or positional) be controlled during transesterification or functionalization?
Transesterification with NaOtBu favors substitution at sterically accessible sites. For dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, the exo-methyl ester is replaced by tert-butyl with 81:19 exo:endo selectivity due to reduced steric hindrance . Solvent polarity and catalyst choice (e.g., Pd/C vs. Rh complexes) further influence selectivity in hydrogenation or cycloaddition reactions .
Q. What experimental conditions optimize catalytic hydrogenation of the diazabicyclic olefin?
Hydrogenation over 10% Pd/C at 12–15 psi H₂ in ether or THF typically reduces the olefin to the saturated bicyclo[2.2.1]heptane derivative within 1 hour. Monitoring via NMR (loss of δ ~5.0–6.0 ppm olefin signals) confirms completion .
Q. How does this compound influence polymer crystallization and mechanical properties?
Metal salts of bicyclo[2.2.1]heptene-dicarboxylates (e.g., aluminum derivatives) act as nucleating agents for isotactic polypropylene (iPP). At 0.2 wt% concentration, they enhance crystallization peak temperature, improve optical clarity, and increase tensile strength by promoting heterogeneous nucleation .
Data Analysis and Contradiction Resolution
Q. How can conflicting results in catalytic efficiency be resolved when using different metal catalysts?
Discrepancies in yields or selectivity (e.g., Pd vs. Rh systems) often arise from ligand effects or catalyst loading. For meta-C-H alkylation, Pd with pyridine ligands outperforms Rh due to better π-coordination with the norbornene mediator . Systematic variation of ligands (e.g., monodentate vs. bidentate) and pressure/temperature conditions is critical for reproducibility.
Q. What strategies address low yields in large-scale synthesis?
Scaling up Diels-Alder reactions requires strict control of cyclopentadiene freshness (to prevent dimerization) and stepwise esterification. Sonication-assisted methods, as used in diisoamyl ester synthesis, improve mixing and reduce reaction times .
Methodological Best Practices
Q. What crystallization techniques are recommended for isolating pure derivatives?
Recrystallization from methanol or ether/hexane mixtures effectively purifies saturated derivatives. For X-ray-quality crystals, slow evaporation from dichloromethane/hexane at 4°C is advised .
Q. How can computational modeling complement experimental studies on reaction mechanisms?
Density functional theory (DFT) calculations can predict transition states for Diels-Alder regioselectivity or hydrogenation pathways. For example, modeling the steric effects of tert-butyl groups explains selectivity trends in transesterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
